molecular formula C11H21IO2 B8617767 1-Iodo-4-acetoxynonane

1-Iodo-4-acetoxynonane

Cat. No.: B8617767
M. Wt: 312.19 g/mol
InChI Key: XKIJCFBYODRSFS-UHFFFAOYSA-N
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Description

1-Iodo-4-acetoxynonane is an aliphatic organoiodine compound with a nine-carbon chain (nonane backbone). It features an iodine atom at the first carbon and an acetoxy (ester) group at the fourth carbon. The molecular formula is C₁₁H₂₁IO₂, with a molecular weight of 312.19 g/mol. This structure combines the reactivity of an aliphatic iodide (prone to nucleophilic substitution) with the versatility of an ester group (hydrolysis, transesterification).

Properties

Molecular Formula

C11H21IO2

Molecular Weight

312.19 g/mol

IUPAC Name

1-iodononan-4-yl acetate

InChI

InChI=1S/C11H21IO2/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h11H,3-9H2,1-2H3

InChI Key

XKIJCFBYODRSFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCI)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

4-Iodoacetophenone (CAS 13329-40-3)

  • Structure : Aromatic ring with iodine at the para position and a ketone group.
  • Molecular Formula : C₈H₇IO | Molecular Weight : 246.05 g/mol
  • Physical Properties :
    • Melting Point: 82–84°C
    • Boiling Point: 142–144°C (at 12 Torr)
    • Flash Point: 123.1°C
  • Reactivity : The ketone group undergoes nucleophilic additions, while the iodine participates in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Intermediate in pharmaceuticals and agrochemical synthesis.

4-Iodoanisole (CAS 696-62-8)

  • Structure : Aromatic ring with iodine and a methoxy (ether) group.
  • Molecular Formula : C₇H₇IO | Molecular Weight : 234.04 g/mol
  • Physical Properties :
    • Melting Point: 48–51°C
    • Boiling Point: 237°C
  • Reactivity : The ether group is relatively inert compared to esters or ketones, but the iodine can undergo electrophilic substitution.
  • Applications : Used in Ullmann-type coupling reactions.

4-Iodoaniline (CAS 540-37-4)

  • Structure : Aromatic ring with iodine and an amine group.
  • Molecular Formula : C₆H₆IN | Molecular Weight : 219.02 g/mol
  • Physical Properties :
    • Melting Point: 61–63°C
  • Reactivity : The amine group facilitates diazotization, while the iodine acts as a directing group in aromatic substitutions.

Iodobenzene (CAS 591-50-4)

  • Structure : Simple aromatic iodide.
  • Molecular Formula : C₆H₅I | Molecular Weight : 204.01 g/mol
  • Physical Properties :
    • Boiling Point: 188°C | Melting Point: -29°C
  • Reactivity : Participates in halogen exchange and coupling reactions.

Comparative Data Table

Compound Structure Type Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
This compound Aliphatic C₁₁H₂₁IO₂ 312.19 N/A N/A Iodo, Ester
4-Iodoacetophenone Aromatic C₈H₇IO 246.05 82–84 142–144* Iodo, Ketone
4-Iodoanisole Aromatic C₇H₇IO 234.04 48–51 237 Iodo, Methoxy
4-Iodoaniline Aromatic C₆H₆IN 219.02 61–63 N/A Iodo, Amine
Iodobenzene Aromatic C₆H₅I 204.01 -29 188 Iodo

*At 12 Torr

Reactivity and Application Insights

Iodo Group Reactivity

  • Aliphatic vs. Aromatic: The iodine in this compound is more reactive in Sₙ2 substitutions due to the aliphatic backbone, whereas aromatic iodides (e.g., 4-Iodoacetophenone) are preferred for cross-coupling reactions .
  • Steric Effects: The long carbon chain in this compound may hinder nucleophilic attacks compared to smaller analogs like iodobenzene.

Functional Group Behavior

  • Ester (this compound): Hydrolyzes to carboxylic acids under acidic/basic conditions.
  • Ketone (4-Iodoacetophenone): Forms imines or undergoes reductions.
  • Ether (4-Iodoanisole) : Resistant to hydrolysis but cleaved under strong acids.

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